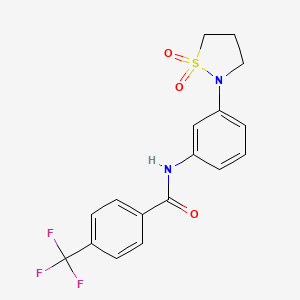
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide, commonly known as TAK-659, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling.
Scientific Research Applications
Diagnostic Imaging Agents
Research has explored the synthesis of heterocyclic compounds, such as triiodo-1,3-benzenedicarboxamide analogs, for use as X-ray diagnostic agents. The synthesis involves linking the 5 position to the N atom of a 4-(hydroxymethyl)-oxazolidin-2-one moiety, demonstrating potential in diagnostic imaging applications (Pillai et al., 1994).
Antimicrobial Therapy
A series of novel derivatives synthesized from 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide showed in vitro anti-tubercular activity against Mycobacterium tuberculosis, with promising activity and non-cytotoxic nature. These findings highlight the potential of such compounds in developing new antimicrobial therapies (Nimbalkar et al., 2018).
Synthesis of Novel Therapeutic Compounds
Studies have also focused on the synthesis and biological activity of compounds such as N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide, showing potential antimicrobial activities. This suggests a promising avenue for the development of new antimicrobial agents (Patel & Dhameliya, 2010).
Antiplasmodial Activities
Research into N-acylated furazan-3-amines has shown activity against strains of Plasmodium falciparum, indicating potential applications in antiplasmodial therapies. The study reveals several structure–activity relationships, with benzamides displaying promising activity. This work contributes to the search for new treatments for malaria (Hermann et al., 2021).
Antiviral Agents
Additionally, benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, showing remarkable anti-avian influenza virus activity. This introduces a new route to potentially potent antiviral agents against influenza A virus (H5N1), contributing to the ongoing efforts in antiviral drug discovery (Hebishy et al., 2020).
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-7-5-12(6-8-13)16(23)21-14-3-1-4-15(11-14)22-9-2-10-26(22,24)25/h1,3-8,11H,2,9-10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIGLPFPEWGFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)

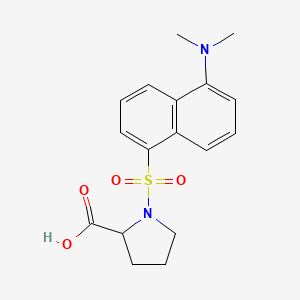
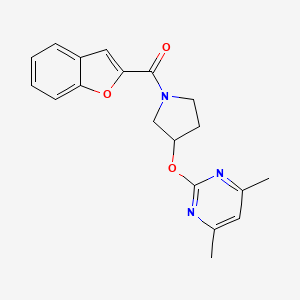
![5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)
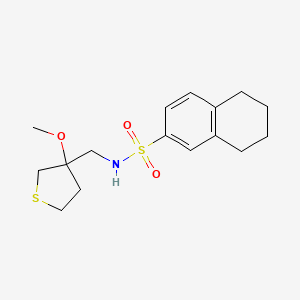
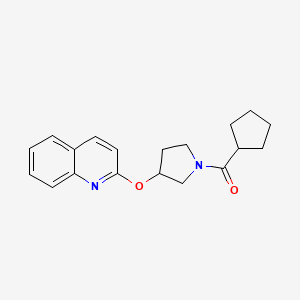
![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)


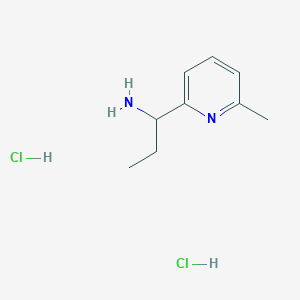
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2386003.png)